N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide
Description
N'-[4-Cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide (CAS: 957042-59-0) is a pyrazole-based compound featuring a cyano group at the 4-position, a 4-methoxyphenyl substituent at the 1-position, and a dimethylmethanimidamide moiety at the 5-position of the pyrazole ring . This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The methoxy group enhances solubility in polar solvents compared to halogenated analogs, while the cyano group contributes to electrophilic reactivity .
Synthetic routes for this compound typically involve coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by purification via preparative chromatography . For example, analogs such as 3d (5-chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) are synthesized via similar methodologies, yielding crystalline products with high purity (68–71% yields) .
Properties
Molecular Formula |
C14H15N5O |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N'-[4-cyano-2-(4-methoxyphenyl)pyrazol-3-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H15N5O/c1-18(2)10-16-14-11(8-15)9-17-19(14)12-4-6-13(20-3)7-5-12/h4-7,9-10H,1-3H3 |
InChI Key |
VWQPQCQGKQXEIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of p-anisidine with ethyl cyanoacetate under microwave irradiation in trichlorobenzene, yielding the desired product in high yield . Other methods involve solvent-free reactions or stirring with heat .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N’-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrazole and aryl groups. Key comparisons include:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound increases solubility compared to halogenated analogs (e.g., 3d, 3e) due to its electron-donating nature. Conversely, chloro and fluoro substituents reduce solubility but enhance electrophilic reactivity .
- Chlordimeform (), a structural analog with a chloro substituent, is commercially used as an acaricide, highlighting the agrochemical relevance of this scaffold .
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group reduces logP compared to halogenated analogs, favoring aqueous solubility.
- Thermal Stability: Derivatives with aromatic fused rings (e.g., thienopyrimidine in ) exhibit higher predicted boiling points (632°C) due to extended conjugation .
Biological Activity
N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 253.302 g/mol. The compound features a pyrazole ring, a cyano group, and a dimethylmethanimidamide moiety, which are crucial for its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15N5O |
| Molecular Weight | 253.302 g/mol |
| CAS Number | 957042-59-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been observed to inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory and anticancer effects. The cyano group and the pyrazole ring enhance its binding affinity to these targets, facilitating its pharmacological effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses. This activity suggests potential therapeutic applications in chronic inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models of human breast cancer. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells.
- Inflammation Model : In a murine model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers, indicating its potential use as an anti-inflammatory agent.
Comparative Analysis
When compared to other compounds with similar structures, this compound exhibits superior biological activity due to its unique functional groups that enhance target binding and specificity.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
